Cas no 6385-02-0 (Meclofenamic acid sodium)

Meclofenamic acid sodium is a nonsteroidal anti-inflammatory drug (NSAID) with potent analgesic, antipyretic, and anti-inflammatory properties. As the sodium salt of meclofenamic acid, it exhibits improved solubility and bioavailability compared to its free acid form. This compound functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. It is commonly utilized in research and pharmaceutical applications for studying inflammatory pathways and developing therapeutic agents. Its high purity and stability make it suitable for analytical and preclinical studies. Meclofenamic acid sodium is particularly noted for its consistent performance in experimental models, offering reliable reproducibility in pharmacological investigations.
Meclofenamic acid sodium structure
Meclofenamic acid sodium structure
Product name:Meclofenamic acid sodium
CAS No:6385-02-0
MF:C14H10Cl2NNaO2
MW:318.130472660065
MDL:MFCD00077376
CID:503615
PubChem ID:87573226

Meclofenamic acid sodium Chemical and Physical Properties

Names and Identifiers

    • Meclofenamate Sodium
    • Meclofenamic acid sodium salt
    • 2-[(2,6-Dichloro-3-Methylphenyl)Amino]Benzoic Acid Sodium Salt
    • Sodium Meclofenamate
    • Benzoic acid,2-[(2,6-dichloro-3-methylphenyl)amino]-, sodium salt (1:1)
    • Meclofenamate (sodium salt)
    • sodium,2-(2,6-dichloro-3-methylanilino)benzoate
    • SodiuM MeclofenaMate Monohydrate
    • Meclomen
    • Meclonax
    • Movens
    • Meclofenamic acid sodium
    • MECLODIUM
    • Sodium meclophenamate
    • sodium 2-[(2,6-dichloro-3-methylphenyl)amino]benzoate
    • CI 583
    • 9MMQ0YER4E
    • Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate
    • MLS000069578
    • Monosodium N-(2,6-dichloro-m-tolyl)anthranilate
    • Meclofenamate Sodium [USAN]
    • N
    • FT-0603690
    • NCGC00023217-08
    • 6385-02-0
    • MECLOFENAMATE SODIUM [WHO-DD]
    • sodium meclofenamate (anhydrous)
    • NCGC00016169-03
    • Anthranilic acid, N-(2,6-dichloro-m-tolyl)-, monosodium salt
    • HMS3885H19
    • CCG-40117
    • NC00649
    • CS-0013081
    • Meclofenamate (sodium)
    • Lopac-M-4531
    • CCG-267676
    • Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate
    • NCGC00016169-02
    • NSC-757088
    • Tox21_110764
    • CHEMBL876
    • N-(2,6-Dichloro-m-tolyl)anthranilic acid sodium salt
    • Meclofenamic acid (sodium)
    • GLXC-26527
    • Meclomen sodium
    • NCGC00261412-01
    • SCHEMBL1649454
    • NS00081023
    • DTXCID801476290
    • EINECS 228-983-3
    • SMR000058785
    • LP00727
    • HMS3259F13
    • sodium 2-(2,6-dichloro-3-methylphenylamino)benzoate
    • DTXSID8045567
    • MLS001056523
    • HMS501J06
    • NCGC00094073-01
    • HY-B1320
    • NCGC00094073-02
    • NCGC00016169-01
    • Opera_ID_596
    • MLS001077271
    • HMS3649O09
    • Meclofenamate sodium [USAN:USP]
    • CHEBI:6711
    • HMS3652L10
    • Z732242712
    • EU-0100727
    • Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt
    • HMS2231H18
    • NCGC00017062-01
    • BENZOIC ACID, 2-((2,6-DICHLORO-3-METHYLPHENYL)AMINO)-, SODIUM SALT (1:1)
    • s4295
    • SW219723-1
    • 2-([2,6-Dichloro-3-methylphenyl]amino)benzoic acid sodium
    • CAS-6385-02-0
    • UNII-9MMQ0YER4E
    • HMS3372D22
    • HMS3262A16
    • HMS2091B08
    • MFCD00077376
    • D81964
    • sodium;2-(2,6-dichloro-3-methylanilino)benzoate
    • C02996
    • M 4531
    • AKOS009157878
    • M1269
    • 2-(2,6-dichloro-3-methyl-anilino)benzoate
    • OGPIIGMUPMPMNT-UHFFFAOYSA-M
    • Tox21_110764_1
    • NSC 757088
    • Sodium2-((2,6-dichloro-3-methylphenyl)amino)benzoate
    • Meclomen (TN)
    • EN300-51912
    • D08162
    • Q27107307
    • BENZOIC ACID, 2-[(2,6-DICHLORO-3-METHYLPHENYL)AMINO]-, MONOSODIUMSALT, MONOHYDRATE
    • Tox21_500727
    • DB-054565
    • MDL: MFCD00077376
    • Inchi: 1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);/q;+1/p-1
    • InChI Key: OGPIIGMUPMPMNT-UHFFFAOYSA-M
    • SMILES: ClC1=C(C([H])([H])[H])C([H])=C([H])C(=C1N([H])C1=C([H])C([H])=C([H])C([H])=C1C(=O)[O-])Cl.[Na+]

Computed Properties

  • Exact Mass: 316.99900
  • Monoisotopic Mass: 316.998629
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 332
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.2
  • Tautomer Count: 4
  • XLogP3: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not determined
  • Boiling Point: 399.4°C at 760 mmHg
  • Flash Point: 195.3°C
  • Water Partition Coefficient: Soluble in water at 50mg/ml. Also soluble in DMF, DMSO or ethanol
  • PSA: 52.16000
  • LogP: 3.48190
  • Merck: 5779
  • Solubility: Not determined

Meclofenamic acid sodium Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: H303+H313+H333
  • RTECS:CB2975500
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature(BD137313)

Meclofenamic acid sodium Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Meclofenamic acid sodium Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OT347-1g
Meclofenamic acid sodium
6385-02-0 98.0%(LC&N)
1g
¥370.0 2022-06-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1377803-500MG
6385-02-0
500MG
¥7020.74 2023-01-05
Ambeed
A267516-1mg
Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate
6385-02-0 99%
1mg
$6.0 2025-02-21
Ambeed
A267516-5g
Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate
6385-02-0 99%
5g
$268.0 2025-02-21
Ambeed
A267516-1g
Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate
6385-02-0 99%
1g
$66.0 2025-02-21
Ambeed
A267516-250mg
Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate
6385-02-0 99%
250mg
$22.0 2025-02-21
MedChemExpress
HY-B1320-10mM*1 mL in DMSO
Meclofenamic acid sodium
6385-02-0 99.70%
10mM*1 mL in DMSO
¥550 2024-07-21
SHENG KE LU SI SHENG WU JI SHU
sc-200532-1g
Meclofenamate sodium,
6385-02-0 ≥98%
1g
¥376.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0260-100 mg
Meclofenamate Sodium
6385-02-0 99.08%
100MG
¥777.00 2022-04-26
Enamine
EN300-51912-1.0g
sodium 2-[(2,6-dichloro-3-methylphenyl)amino]benzoate
6385-02-0 95.0%
1.0g
$19.0 2025-03-21

Additional information on Meclofenamic acid sodium

Recent Advances in Meclofenamic Acid Sodium (6385-02-0) Research: A Comprehensive Review

Meclofenamic acid sodium (CAS: 6385-02-0), a nonsteroidal anti-inflammatory drug (NSAID), has garnered significant attention in recent years due to its potential therapeutic applications beyond its traditional use in pain and inflammation management. This research briefing synthesizes the latest findings on Meclofenamic acid sodium, focusing on its molecular mechanisms, pharmacological properties, and emerging applications in oncology, neurology, and infectious diseases.

Recent studies have elucidated the unique mechanism of action of Meclofenamic acid sodium, which involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, thereby reducing prostaglandin synthesis. However, novel research has expanded this understanding, demonstrating its role as a modulator of ion channels, including TRP channels, which are implicated in pain signaling and inflammatory responses. A 2023 study published in Biochemical Pharmacology highlighted its efficacy in targeting TRPV1 channels, suggesting potential applications in neuropathic pain management.

In oncology, Meclofenamic acid sodium has shown promise as an anti-cancer agent. A groundbreaking study in Cancer Research (2024) revealed its ability to inhibit the Wnt/β-catenin signaling pathway, a critical driver in colorectal cancer progression. The study reported a 40% reduction in tumor growth in murine models, with minimal off-target effects. Additionally, its synergistic effects with conventional chemotherapeutic agents, such as 5-fluorouracil, underscore its potential as an adjunct therapy.

Neurological applications of Meclofenamic acid sodium have also been explored, particularly in neurodegenerative diseases like Alzheimer's. Research in Neuropharmacology (2023) demonstrated its neuroprotective effects via the suppression of neuroinflammation and amyloid-beta aggregation. These findings position it as a candidate for repurposing in dementia therapeutics, though clinical trials are needed to validate these preclinical results.

In infectious diseases, Meclofenamic acid sodium has exhibited antiviral properties. A 2024 study in Antiviral Research identified its inhibitory effects on the replication of influenza A virus by targeting the viral nucleoprotein. This discovery opens avenues for developing broad-spectrum antiviral therapies, especially in the context of emerging respiratory pathogens.

Despite these advancements, challenges remain, including optimizing bioavailability and minimizing gastrointestinal side effects associated with long-term use. Recent formulations, such as nanoparticle-encapsulated Meclofenamic acid sodium, have shown improved pharmacokinetics in early-phase trials, as reported in the Journal of Controlled Release (2024).

In conclusion, Meclofenamic acid sodium (6385-02-0) represents a versatile compound with expanding therapeutic potential. Its multifaceted mechanisms and applications underscore the need for further clinical investigations to fully harness its benefits across diverse medical fields. This briefing underscores the importance of continued research to translate these findings into clinical practice.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6385-02-0)Meclofenamic acid sodium
A834558
Purity:99%
Quantity:5g
Price ($):241.0